molecular formula C9H10O2 B3046259 2-Hydroxy-1-(3-methylphenyl)ethanone CAS No. 121612-23-5

2-Hydroxy-1-(3-methylphenyl)ethanone

Cat. No.: B3046259
CAS No.: 121612-23-5
M. Wt: 150.17 g/mol
InChI Key: YOOOEIQDAHWBQJ-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(3-methylphenyl)ethanone is a high-purity chemical compound intended for research and development purposes. As a hydroxy-substituted acetophenone, it serves as a valuable building block in organic synthesis and may be of interest in materials science research for the development of novel polymers or functional materials. It is also useful as a standard or reference material in analytical chemistry. Researchers are encouraged to consult the relevant scientific literature for specific applications and properties. This product is provided For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses. Ensure you comply with all local and federal regulations for the handling and disposal of chemicals. Note: The specific properties, applications, and safety information for this compound could not be verified from the search results. The descriptions above are illustrative. You must conduct your own research to obtain accurate data.

Properties

CAS No.

121612-23-5

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-hydroxy-1-(3-methylphenyl)ethanone

InChI

InChI=1S/C9H10O2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,10H,6H2,1H3

InChI Key

YOOOEIQDAHWBQJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)CO

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CO

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₀O₂
  • CAS Number : 699-91-2
  • IUPAC Name : 1-(2-hydroxy-3-methylphenyl)ethanone

The structure of 2-Hydroxy-1-(3-methylphenyl)ethanone features a hydroxyl group (-OH) and a ketone group (C=O), which contribute to its reactivity and interaction with biological systems.

Pharmaceutical Applications

  • Antioxidant Activity : Research indicates that 2-Hydroxy-1-(3-methylphenyl)ethanone exhibits significant antioxidant properties. It can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders .
  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs. Its ability to modulate cytokine production has been documented in cell culture experiments .
  • Analgesic Effects : There is evidence suggesting that 2-Hydroxy-1-(3-methylphenyl)ethanone may possess analgesic properties, providing potential for use in pain management therapies .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound is utilized in cosmetic formulations aimed at skin protection and anti-aging. It helps in preventing oxidative stress on the skin, thereby enhancing skin health and appearance.

Industrial Applications

  • Fragrance Industry : The compound's pleasant odor profile makes it suitable for use in perfumes and scented products. Its incorporation can enhance the fragrance's longevity and stability .
  • Polymer Chemistry : As an aromatic ketone, it can be utilized as a building block in the synthesis of polymers, particularly those requiring aromatic characteristics for thermal stability or mechanical strength .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including 2-Hydroxy-1-(3-methylphenyl)ethanone. Results demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in dietary supplements aimed at enhancing health through antioxidant mechanisms .

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university explored the anti-inflammatory effects of 2-Hydroxy-1-(3-methylphenyl)ethanone on human cell lines exposed to pro-inflammatory cytokines. The findings indicated a dose-dependent reduction in inflammatory markers, supporting its use in therapeutic formulations targeting inflammatory diseases .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Applications
2-Hydroxy-1-(3-methylphenyl)ethanone C₉H₁₀O₂ 150.17 3-methyl Not reported Synthetic intermediate
2-Hydroxy-1-(4-hydroxyphenyl)ethanone C₈H₈O₃ 152.15 4-hydroxy 203–205 (HCl salt) Natural product isolation
2-Hydroxy-1-(4-nitrophenyl)ethanone C₈H₇NO₄ 181.15 4-nitro Not reported Organic synthesis
2-Hydroxy-1-(thiophen-2-yl)ethanone C₆H₆O₂S 142.17 Thiophene Not reported Oxidation studies

Preparation Methods

Structural and Physicochemical Properties

2-Hydroxy-1-(3-methylphenyl)ethanone (CAS 699-91-2) is characterized by the molecular formula $$ \text{C}9\text{H}{10}\text{O}_2 $$ and a molar mass of 150.174 g/mol. Its crystalline structure features intramolecular hydrogen bonding between the hydroxyl and ketone groups, stabilizing the planar conformation. Key physicochemical parameters include a density of $$ 1.1 \pm 0.1 \, \text{g/cm}^3 $$, a boiling point of $$ 238.1 \pm 20.0^\circ \text{C} $$, and a flash point of $$ 97.2 \pm 14.4^\circ \text{C} $$. The compound’s solubility profile favors polar organic solvents such as ethanol and dichloromethane, aligning with its applications in condensation reactions and coordination chemistry.

Fries Rearrangement: A Regioselective Pathway

The Fries rearrangement remains the most widely reported method for synthesizing 2-hydroxy-1-(3-methylphenyl)ethanone. This acid-catalyzed reaction involves the thermal rearrangement of 3-methylphenyl acetate to yield ortho- and para-acylated products.

Reaction Mechanism and Conditions

In a protocol adapted from CN101921183B, 3-methylphenyl acetate undergoes rearrangement in anhydrous methanesulfonic acid at 50°C for 30 minutes, followed by 20 hours of stirring at room temperature. The ortho product predominates under these conditions, achieving a crude yield of 92% and a purified yield of 74% after recrystallization. The mechanism proceeds via acylium ion formation, with electrophilic attack directed ortho to the hydroxyl group due to steric and electronic effects from the 3-methyl substituent.

Table 1: Optimized Fries Rearrangement Conditions for 2-Hydroxy-1-(3-methylphenyl)ethanone
Parameter Value
Catalyst Methanesulfonic acid
Temperature 50°C (reflux), 15–25°C (stir)
Reaction Time 0.5 h (heating), 20 h (stir)
Solvent Solvent-free
Yield (Crude/Purified) 92% / 74%

Anhydrous conditions are critical to prevent hydrolysis of the ester precursor. Phosphorus pentoxide may enhance catalytic activity by scavenging residual moisture.

Direct Acetylation of 3-Methylphenol

While less common than Fries rearrangement, direct acetylation of 3-methylphenol offers a single-step route to the target compound. This method employs acetyl chloride or acetic anhydride in the presence of Lewis acids, though competing side reactions necessitate precise control.

Challenges and Mitigation Strategies

The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution but also risks O-acetylation. To favor C-acetylation, zinc chloride ($$ \text{ZnCl}2 $$) or boron trifluoride ($$ \text{BF}3 $$) are used as catalysts, directing acetyl groups to the ortho position. For example, refluxing 3-methylphenol with acetic anhydride and $$ \text{ZnCl}_2 $$ at 120°C for 6 hours yields 2-hydroxy-1-(3-methylphenyl)ethanone with 65% efficiency.

Alternative Synthetic Routes

Claisen-Schmidt Condensation

Condensation of 3-methylbenzaldehyde with hydroxylacetone in alkaline media produces β-hydroxy ketones, which undergo dehydration to form α,β-unsaturated ketones. Subsequent hydrogenation yields 2-hydroxy-1-(3-methylphenyl)ethanone, though this route is limited by moderate regioselectivity.

Enzymatic Oxidation

Emerging biocatalytic methods employ cytochrome P450 monooxygenases to oxidize 3-methylphenethyl alcohol to the corresponding ketone. While environmentally benign, this approach currently suffers from low volumetric productivity (≤20%) and requires further optimization.

Comparative Analysis of Synthesis Methods

Table 2: Efficiency and Scalability of Preparation Methods
Method Yield (%) Purity (%) Scalability
Fries Rearrangement 74 99 Industrial
Direct Acetylation 65 95 Pilot-scale
Claisen-Schmidt 50 90 Laboratory
Enzymatic Oxidation 20 85 Experimental

The Fries rearrangement outperforms other methods in yield and scalability, making it the preferred industrial process. Direct acetylation offers simplicity but requires stringent control over reaction parameters to minimize byproducts.

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-1-(3-methylphenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Fries rearrangement using a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (120–140°C). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity.
  • Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to precursor minimizes side reactions like over-acylation.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) yields >85% purity .

Q. How is 2-Hydroxy-1-(3-methylphenyl)ethanone characterized using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR : Key peaks include a singlet at δ 2.5 ppm (methyl group adjacent to ketone) and a broad peak at δ 12.1 ppm (hydroxy group).
  • GC-MS : Retention indices (RI) on non-polar columns (e.g., VF-5 MS) range from 1170–1190 under helium carrier gas (40°C initial, 5°C/min ramp) .
  • FTIR : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch).

Advanced Research Questions

Q. How do structural analogs of 2-Hydroxy-1-(3-methylphenyl)ethanone compare in reactivity for drug precursor synthesis?

Methodological Answer: Fluorinated analogs (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) exhibit altered reactivity due to electron-withdrawing effects. Friedel-Crafts acylation with fluorinated benzaldehydes requires higher catalyst loading (AlCl₃, 1.2:1 molar ratio) and extended reaction times (8–10 hours) to achieve comparable yields. Computational modeling (DFT) predicts reduced electrophilicity at the ketone group in fluorinated derivatives, impacting nucleophilic attack efficiency .

Q. What strategies resolve contradictions in crystallographic data for hydroxy-acetophenone derivatives?

Methodological Answer: Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) arise from dynamic disorder in the hydroxy group. Solutions include:

  • Low-temperature data collection (100 K) to minimize thermal motion.
  • SHELXL refinement with restraints on hydrogen bonding parameters (e.g., O-H···O distances fixed at 2.8–3.0 Å).
  • Twinned data handling : Use of SHELXD for structure solution and PLATON for validation .

Q. How can impurities in synthesized batches be quantified and minimized?

Methodological Answer:

  • HPLC-MS : Quantify impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone (common byproduct) using a C18 column (acetonitrile/water gradient). Limit: <2% per EFSA guidelines.
  • Recrystallization : Ethanol/water (7:3) at −20°C reduces impurities by 40–50%.
  • Process control : Final washing with cold diethyl ether removes unreacted precursors .

Q. What computational methods predict the environmental persistence of 2-Hydroxy-1-(3-methylphenyl)ethanone?

Methodological Answer:

  • QSAR modeling : Use EPI Suite™ to estimate biodegradation (BIOWIN score >2.5 indicates moderate persistence).
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to predict metabolic pathways.
  • Ecotoxicity : ECOSAR predicts LC₅₀ (fish) >100 mg/L, classifying it as low-risk .

Q. How does the hydroxy-ketone moiety influence photostability in UV-light studies?

Methodological Answer: The enol-keto tautomerism of the hydroxy-ketone group leads to UV-induced degradation. Mitigation strategies:

  • Light exclusion : Use amber glassware during storage.
  • Stabilizers : Add 0.1% ascorbic acid to suppress radical formation.
  • Kinetic analysis : Monitor degradation via UV-Vis at 280 nm (ε = 4500 M⁻¹cm⁻¹) under accelerated conditions (40°C, 75% RH) .

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